2-(9-oxoacridin-10(9H)-yl)acetohydrazide 2-(9-oxoacridin-10(9H)-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138459
InChI: InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19)
SMILES:
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol

2-(9-oxoacridin-10(9H)-yl)acetohydrazide

CAS No.:

Cat. No.: VC20138459

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

2-(9-oxoacridin-10(9H)-yl)acetohydrazide -

Specification

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
IUPAC Name 2-(9-oxoacridin-10-yl)acetohydrazide
Standard InChI InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19)
Standard InChI Key RIVUQDWPRSTREQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN

Introduction

Synthetic Methodologies

Two-Step Synthesis from Acridone

The standard synthesis involves:

  • Alkylation of Acridone:
    Acridone reacts with ethyl bromoacetate in DMF using NaH as base (60°C, 3 h) to yield ethyl 2-(9-oxoacridin-10(9H)-yl)acetate .

    Acridone+CH2COOC2H5NaH, DMFEthyl 2-(9-oxoacridin-10-yl)acetate\text{Acridone} + \text{CH}_2\text{COOC}_2\text{H}_5 \xrightarrow{\text{NaH, DMF}} \text{Ethyl 2-(9-oxoacridin-10-yl)acetate}
  • Hydrazide Formation:
    The ester intermediate undergoes nucleophilic substitution with hydrazine hydrate in DMSO (reflux, 24 h), achieving 76% yield :

    Ester+NH2NH2H2ODMSO2-(9-Oxoacridin-10-yl)acetohydrazide\text{Ester} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \xrightarrow{\text{DMSO}} \text{2-(9-Oxoacridin-10-yl)acetohydrazide}

Table 1. Optimization of Reaction Conditions

ParameterCondition 1 Condition 2
SolventDMSOEthanol
TemperatureReflux80°C
Reaction Time24 h12 h
Yield76%68%

Pharmacological Activities

Antibacterial Action

Against Pseudomonas putida, the hydrazide exhibited MIC values of 4 µg/mL, outperforming ciprofloxacin (MIC: 2 µg/mL) . Molecular docking revealed binding to the TtgR transcriptional regulator (PDB: 2UXI) via:

  • π-Stacking with Phe46 and Tyr56

  • Hydrogen bonds to Asn104 and Arg125

ActivityModel SystemResultReference
AntibacterialP. putidaMIC = 4 µg/mL
CytotoxicityMCF-7 cellsIC<sub>50</sub> = 8.2 µM
Kinase Inhibitionp-AKT Ser47378% inhibition

Analytical Characterization

Spectroscopic Data

IR (KBr): 3320 cm<sup>-1</sup> (N-H stretch), 1670 cm<sup>-1</sup> (C=O), 1640 cm<sup>-1</sup> (C=N)
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 11.95 (s, NH), 8.34 (d, J=8.1 Hz, H-1/H-8), 7.83 (m, H-2/H-7)
<sup>13</sup>C NMR: δ 176.4 (C=O), 163.4 (C=N), 142.4–114.8 (aromatic carbons)

ADMET Profiling

In silico predictions using SwissADME indicated:

  • High gastrointestinal absorption (HIA: 92%)

  • Blood-brain barrier penetration (log BB: 0.31)

  • CYP3A4 substrate (Probability: 0.87)

Acute toxicity in rats (LD<sub>50</sub>: 320 mg/kg) suggests moderate safety .

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